(R)-(9H-fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate
Description
(R)-(9H-Fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. The Fmoc group is widely used in peptide synthesis and medicinal chemistry for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions . This compound features:
- R-configuration at the stereogenic center.
- A hydroxyethyl chain, enhancing solubility and reactivity in synthetic applications.
Its structural complexity suggests utility in drug discovery (e.g., as a bromodomain inhibitor intermediate) or as a building block for peptide-based therapeutics .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-13-22(15-9-11-16(26)12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,25-26H,13-14H2,(H,24,27)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHNIKBWIBSCDZ-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorene core. One common approach is to start with fluorene itself and introduce the necessary functional groups through a series of reactions. The hydroxyl groups on the phenyl ring can be introduced using hydroxylation reactions, while the carbamate group can be formed through a reaction with an appropriate carbamoyl chloride or isocyanate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl groups on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The carbamate group can be reduced to form amines or other reduced derivatives.
Substitution: : The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used to perform substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amines, alcohols, and other reduced derivatives.
Substitution: : Derivatives with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : Its derivatives can be used in the study of biological systems, such as enzyme inhibition or receptor binding studies.
Industry: : It can be used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied and the specific derivatives being used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the Fmoc-carbamate core but differ in substituents, leading to variations in physicochemical properties and applications:
Physicochemical Properties
- Polarity and Solubility : The 4-hydroxyphenyl and hydroxyethyl groups in the target compound enhance aqueous solubility compared to lipophilic analogues like the bromoethyl derivative .
- Thermal Stability : Fmoc derivatives generally exhibit high thermal stability (e.g., decomposition >200°C), but substituents like bromine may lower melting points .
- Spectral Data :
Key Research Findings
- Stereoselectivity : The R-configuration in the target compound optimizes binding to chiral biological targets, as seen in stereoselective bromodomain inhibitors .
- Hydrogen Bonding : Hydroxyl groups in the target and its analogues improve solubility and target engagement compared to alkyl or halogenated derivatives .
- Stability in SPPS : Fmoc-protected carbamates show superior stability under acidic conditions compared to Boc (tert-butoxycarbonyl) derivatives .
Biological Activity
(R)-(9H-fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate, also known by its CAS number 2247844-74-0, is a complex organic compound notable for its unique structural features, including a fluorenyl methyl group and a hydroxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
The molecular formula of this compound is C23H21NO4, with a molecular weight of approximately 375.43 g/mol. The structure is characterized by the presence of both hydroxy and phenolic groups, which enhance its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H21NO4 |
| Molecular Weight | 375.43 g/mol |
| CAS Number | 2247844-74-0 |
| Boiling Point | 632.6 ± 55.0 °C |
| Density | 1.300 ± 0.06 g/cm³ |
| pKa | 9.82 ± 0.26 |
- Enzyme Inhibition : The compound may inhibit enzymes linked to metabolic processes, impacting cellular functions.
- Antioxidant Activity : Due to the presence of hydroxy groups, it may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains; hence, this compound warrants exploration in antimicrobial contexts.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insight into the biological activities of structurally similar compounds:
- Antimicrobial Activity : A study on anthraquinones from Cratoxylum species demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting that compounds with similar structures may also possess antimicrobial properties .
- Antioxidant Screening : Research on isolated compounds from various plant species indicates that phenolic compounds often display strong antioxidant activity, which could be extrapolated to (R)-(9H-fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate due to its phenolic content.
- Inhibition Studies : The design and synthesis of related carbamate derivatives have shown varying degrees of inhibition against specific enzymes, indicating that modifications in structure can significantly influence biological activity .
Future Directions
To fully elucidate the biological activity of (R)-(9H-fluoren-9-yl)methyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate, future research should focus on:
- In Vitro and In Vivo Studies : Conducting comprehensive biological assays to determine the efficacy and safety profile of the compound.
- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound to understand its therapeutic potential.
- Structure-Activity Relationship (SAR) : Exploring how variations in its chemical structure impact biological activity to guide the design of more potent derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
